5-Methyltetrahydrofolic acid disodium salt

Overview

Description

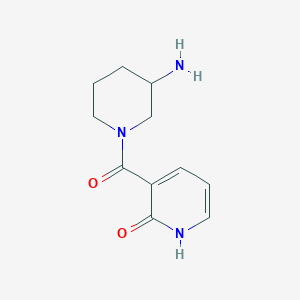

5-Methyltetrahydrofolic acid disodium salt is a substrate and a cofactor used by 5-methyl-THF-homocysteine S-methyltransferase for regenerating methionine from homocysteine .

Synthesis Analysis

The synthesis of this compound involves the reduction of synthetic folic acid with sodium borohydride, condensation of the resulting tetrahydrofolic acid with formaldehyde, further reduction of the 5,10-MTHF with NaBH4 to L-5-MTHF, and finally crystallization as the calcium salt .Molecular Structure Analysis

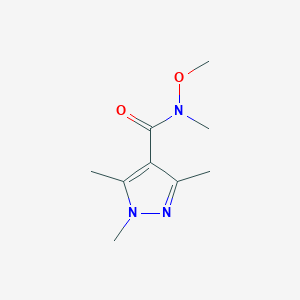

The empirical formula of this compound is C20H23N7Na2O6 and its molecular weight is 503.42 .Chemical Reactions Analysis

This compound is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases .Physical and Chemical Properties Analysis

This compound is a solid substance . . The storage temperature is -20°C .Scientific Research Applications

Stability and Degradation Analysis

Kinetics and Degradation Mechanism

5-Methyltetrahydrofolic acid disodium salt undergoes degradation during thermal and high-pressure treatments. Studies have elucidated the degradation mechanism, identifying predominant degradation products and characterizing the folate degradation mechanism through multiresponse modeling. The degradation was found to be influenced by temperature and pressure, with certain reactions either accelerated or decelerated upon the application of pressure (Verlinde et al., 2009). The stability of 5-Methyltetrahydrofolic acid in phosphate buffer towards thermal and combined high-pressure thermal treatments has also been studied, revealing its kinetic degradation behavior under various conditions (Nguyen et al., 2003).

Pharmacokinetics

Research on the pharmacokinetics of (6S)-5-Methyltetrahydrofolic acid disodium salt compared to other folate forms demonstrated its ability to raise plasma (6S)-5-Methyl-THF levels effectively, indicating potential benefits for its use in certain medical conditions (Obeid et al., 2020).

Nutritional Analysis and Food Fortification

Determination in Citrus Juices

A study developed a method for the quantitative determination of 5-Methyltetrahydrofolic acid in citrus juices, providing insights into its concentration in various commercial juices and highlighting the nutritional aspect of this compound (Thomas et al., 2003).

Encapsulation for Food Applications

Research has been conducted on encapsulating L-5-methyltetrahydrofolate for enhanced stability in food products. The production of electrosprayed capsules using a combination of carbohydrates was explored to provide higher stability in food products. This approach demonstrated the potential for improving folate retention during storage and baking processes, showcasing its application in food fortification (Švarc et al., 2020).

Biochemical and Clinical Applications

Cerebral Folate Deficiency

In cases of cerebral folate deficiency, low levels of 5-Methyltetrahydrofolic acid in cerebrospinal fluid have been associated with developmental delays, seizures, and autistic features. Treatment with folinic acid, which includes the 5-Methyltetrahydrofolic acid form, has shown to correct CSF abnormalities and improve clinical symptoms (Moretti et al., 2005).

Bioavailability Studies

Comparative studies on the bioavailability of 5-Methyltetrahydrofolic acid have been conducted to assess its effectiveness compared to other folate forms, contributing to a better understanding of its use in dietary interventions and nutritional supplements (Wright et al., 2010).

Mechanism of Action

Target of Action

The primary target of 5-Methyltetrahydrofolic acid disodium salt is the enzyme 5-methyl-THF-homocysteine S-methyltransferase . This enzyme plays a crucial role in the regeneration of methionine from homocysteine .

Mode of Action

this compound acts as both a cofactor and substrate in the regeneration of methionine from homocysteine . It interacts with its target enzyme, 5-methyl-THF-homocysteine S-methyltransferase, to facilitate this biochemical reaction .

Biochemical Pathways

The compound is involved in the one-carbon metabolism pathway . In this pathway, it participates in the remethylation of homocysteine to methionine . This process is vital as it provides essential methyl groups for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The action of this compound results in the regeneration of methionine from homocysteine . This process is essential for the synthesis of SAM, which is a universal methyl donor . Therefore, the compound’s action has significant molecular and cellular effects, particularly in processes requiring methylation.

Action Environment

It is known that the compound should be stored at a temperature of -20°c , suggesting that temperature could affect its stability.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

5-Methyltetrahydrofolic acid disodium salt acts as both a cofactor and a substrate in the regeneration of methionine from homocysteine through the action of 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . This enzyme catalyzes the transfer of a methyl group from this compound to homocysteine, converting it into methionine, an essential amino acid . This reaction is crucial for maintaining the methylation cycle, which is involved in numerous biochemical processes, including DNA methylation and protein synthesis .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by participating in the synthesis of nucleotides, which are the building blocks of DNA and RNA . This compound also affects cell signaling pathways and gene expression by providing methyl groups for methylation reactions . Additionally, this compound plays a role in cellular metabolism by acting as a coenzyme in the one-carbon metabolism pathway, which is essential for the synthesis of purines and thymidylate .

Molecular Mechanism

The primary mechanism of action of this compound is through the donation of its methyl group in various methylation reactions . In the conversion of homocysteine to methionine, the methyl group from this compound is transferred to homocysteine, regenerating methionine . This process is facilitated by the enzyme 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . The regenerated methionine can then be used for protein synthesis or further converted into S-adenosylmethionine, a universal methyl donor involved in numerous methylation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is stable at room temperature but should be stored at -20°C to maintain its potency . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include maintaining DNA synthesis and repair, supporting cell division, and regulating gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low to moderate doses, this compound supports normal cellular function and development . At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential oxidative stress . Studies have shown that there is a threshold effect, where the benefits of this compound are maximized at optimal doses, but adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in the one-carbon metabolism pathway, where it acts as a cofactor and methyl donor . This pathway is essential for the synthesis of nucleotides and amino acids, as well as for the methylation of DNA, proteins, and lipids . The compound interacts with enzymes such as methylenetetrahydrofolate reductase and 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase, which facilitate the transfer of methyl groups and the regeneration of methionine from homocysteine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These include folate receptors and reduced folate carriers, which facilitate the uptake and distribution of the compound to various cellular compartments . The bioavailability of this compound is comparable to other forms of folate, ensuring its effective utilization in biochemical processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it participates in different biochemical reactions depending on its subcellular environment . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on DNA synthesis, repair, and methylation .

Properties

IUPAC Name |

disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIWVYLOTHCGRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046814 | |

| Record name | Disodium 5-methyltetrahydrofolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68792-52-9 | |

| Record name | Disodium 5-methyltetrahydrofolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)

![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)

![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)

![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)

![[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine](/img/structure/B1489552.png)

![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)

![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)